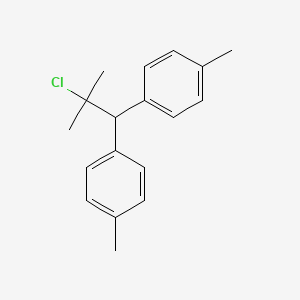
1,1'-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a chloro-substituted propane core flanked by two methylbenzene (toluene) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 2-chloro-2-methylpropane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and isolation to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Applications De Recherche Scientifique
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group and the methylbenzene moieties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.
Comparaison Avec Des Composés Similaires
- 1,2-Dichloro-2-methylpropane
- 1-Chloro-2-methylpropene
- 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
Comparison: 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For instance, the presence of two methylbenzene groups can enhance its solubility in organic solvents and influence its interactions with other molecules.
This detailed article provides a comprehensive overview of 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
62897-71-6 |
|---|---|
Formule moléculaire |
C18H21Cl |
Poids moléculaire |
272.8 g/mol |
Nom IUPAC |
1-[2-chloro-2-methyl-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C18H21Cl/c1-13-5-9-15(10-6-13)17(18(3,4)19)16-11-7-14(2)8-12-16/h5-12,17H,1-4H3 |
Clé InChI |
BELJHOMTPNEIDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


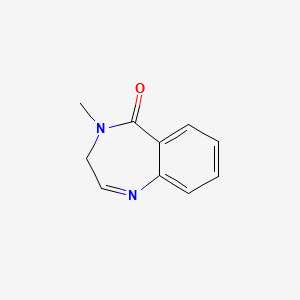
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
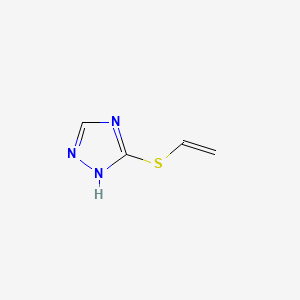

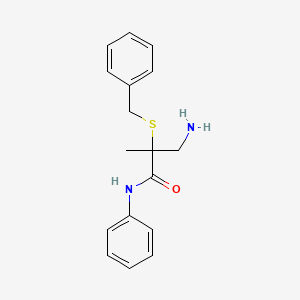
silane](/img/structure/B14508209.png)
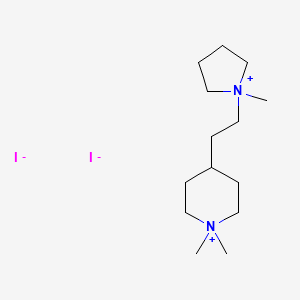

![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
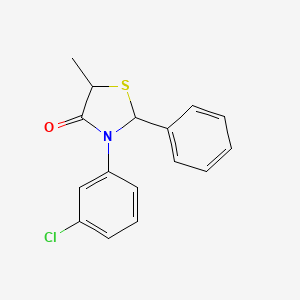
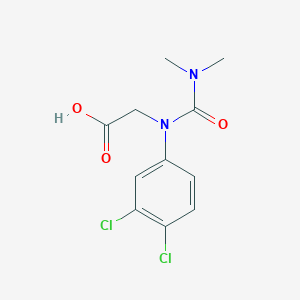
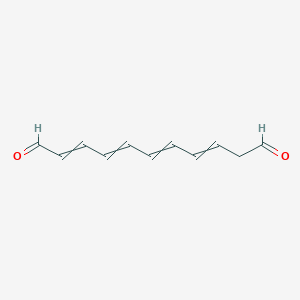
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
